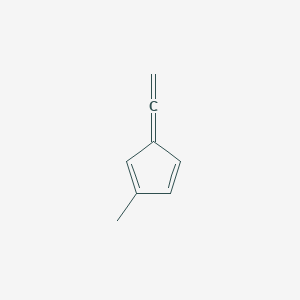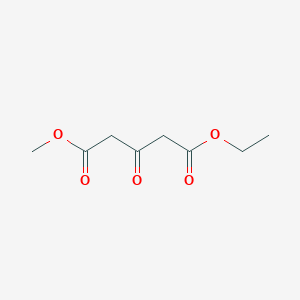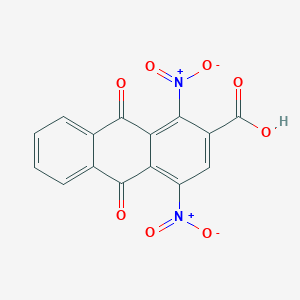
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is an organic compound with a complex structure that includes both acetic acid and a sulfanyl group attached to a butadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with butadiene under controlled conditions to form the sulfanylbutadiene intermediate. This intermediate is then subjected to further reactions with acetic acid derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the butadiene moiety can be reduced to single bonds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the butadiene moiety can result in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The butadiene moiety can also participate in various chemical reactions within biological systems, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenylacetic acid: A compound with a similar methoxyphenyl group but lacking the sulfanyl and butadiene moieties.
Phenylbutadiene: A compound with a similar butadiene moiety but lacking the methoxyphenyl and sulfanyl groups.
Uniqueness
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65174-13-2 |
|---|---|
Fórmula molecular |
C13H16O4S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol |
InChI |
InChI=1S/C11H12O2S.C2H4O2/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11;1-2(3)4/h4-7,12H,1-2H2,3H3;1H3,(H,3,4) |
Clave InChI |
QBYZHOXTACYDHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC=C(C=C1)SC(=C)C(=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)








